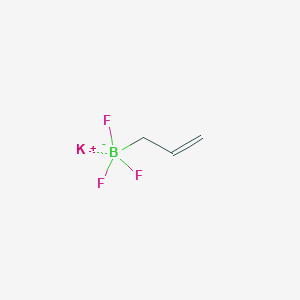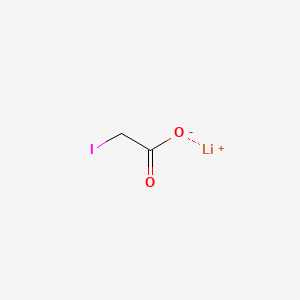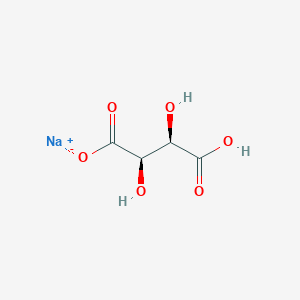
2-苄基-6-硝基-1,2,3,4-四氢异喹啉
描述
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, also known as 2BNITQ, is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in 2017. It is a heterocyclic compound and contains both an aromatic and an aliphatic ring. 2BNITQ has been studied for its potential use in drug development and other biochemical applications.
科学研究应用
有机催化手性合成
已开发了一种合成1-苄基-1,2,3,4-四氢异喹啉的通用程序,其中可能包括类似于2-苄基-6-硝基-1,2,3,4-四氢异喹啉的化合物。该方法基于有机催化、区域选择性和对映选择性的Pictet-Spengler反应。它展示了这种方法在制备生物学和药学相关生物碱方面的多功能性,展示了该化合物在合成具有潜在生物活性的复杂有机分子方面的实用性 (Ruiz-Olalla et al., 2015)。
抗肿瘤活性
另一项研究评估了一种类似于2-苄基-6-硝基-1,2,3,4-四氢异喹啉结构的新化合物的抗肿瘤疗效和毒性,展示了在小鼠模型中显著的肿瘤缩小效果。这突显了这类化合物在进一步药物开发中的潜力,特别是在癌症治疗方面 (Mukherjee, Dutta, & Sanyal, 2013)。
无金属氧化碳-碳键形成反应
对苄基C-H键在四氢异喹啉中的氧化官能化研究,包括2-苄基-6-硝基-1,2,3,4-四氢异喹啉的衍生物,揭示了无金属条件下进行C-C键形成反应的条件。这凸显了该化合物在开发环境友好的合成方法中的作用 (Ueda, Yoshida, & Tokuyama, 2014)。
合成功能化苯并[α]喹啉-4-酮
关于由四氢异喹啉衍生的烯胺的氮杂环化研究,包括2-苄基-6-硝基-1,2,3,4-四氢异喹啉,导致了新颖的功能化苯并[α]喹啉-4-酮。这展示了该化合物在创建具有潜在药用应用的杂环结构方面的实用性 (Chakrabarti, Srivastava, Ila, & Junjappa, 2003)。
泽兰碱及相关双苄异喹啉生物碱
泽兰碱,一种与2-苄基-6-硝基-1,2,3,4-四氢异喹啉相关的化合物,已经展示出显著的心血管效应,包括降压作用。对四氢异喹啉衍生物生物活性的这一了解突显了它们在心血管疾病治疗中的潜力 (Kwan & Achike, 2002)。
属性
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624105 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
208589-95-1 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














